Cas no 91908-88-2 (1-(3,4-dimethoxybenzenesulfonyl)piperazine)
1-(3,4-dimethoxybenzenesulfonyl)piperazine Chemical and Physical Properties
Names and Identifiers
-
- Piperazine,1-[(3,4-dimethoxyphenyl)sulfonyl]-
- 1-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINE
- 1-(3,4-dimethoxybenzenesulfonyl)piperazine
- SMR000370360
- NSC783360
- 1-((3,4-Dimethoxyphenyl)sulfonyl)piperazine
- 1-{[3,4-bis(methyloxy)phenyl]sulfonyl}piperazine
- CHEMBL1393624
- VS-06332
- Oprea1_369668
- ChemDiv3_011945
- FFTNIOVRBBMUEN-UHFFFAOYSA-N
- SCHEMBL4180101
- DTXSID60377740
- MLS000775477
- 91908-88-2
- HMS1506O21
- AB00617705-02
- Z85918820
- MFCD03444518
- NSC-783360
- EN300-12260
- HMS2652E04
- CCG-143761
- AKOS001514017
- 1-(3,4-Dimethoxy-benzenesulfonyl)-piperazine
- IDI1_029503
- BRD-K17730125-003-01-2
- 1-(3,4-dimethoxyphenyl)sulfonylpiperazine
-
- MDL: MFCD03444518
- Inchi: 1S/C12H18N2O4S/c1-17-11-4-3-10(9-12(11)18-2)19(15,16)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3
- InChI Key: FFTNIOVRBBMUEN-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=C(C=1)OC)OC)(N1CCNCC1)(=O)=O
Computed Properties
- Exact Mass: 286.09872823g/mol
- Monoisotopic Mass: 286.09872823g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 376
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 76.2Ų
1-(3,4-dimethoxybenzenesulfonyl)piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM113891-5g |
1-[(3,4-dimethoxyphenyl)sulfonyl]piperazine |
91908-88-2 | 95% | 5g |
$600 | 2021-08-06 | |
| Chemenu | CM113891-10g |
1-[(3,4-dimethoxyphenyl)sulfonyl]piperazine |
91908-88-2 | 95% | 10g |
$960 | 2021-08-06 | |
| TRC | B432945-50mg |
1-[(3,4-Dimethoxyphenyl)sulfonyl]piperazine |
91908-88-2 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B432945-100mg |
1-[(3,4-Dimethoxyphenyl)sulfonyl]piperazine |
91908-88-2 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B432945-500mg |
1-[(3,4-Dimethoxyphenyl)sulfonyl]piperazine |
91908-88-2 | 500mg |
$ 365.00 | 2022-06-07 | ||
| Chemenu | CM113891-1g |
1-[(3,4-dimethoxyphenyl)sulfonyl]piperazine |
91908-88-2 | 95% | 1g |
$283 | 2024-07-20 | |
| abcr | AB380593-500 mg |
1-[(3,4-Dimethoxyphenyl)sulfonyl]piperazine |
91908-88-2 | 500MG |
€254.60 | 2023-02-03 | ||
| abcr | AB380593-1 g |
1-[(3,4-Dimethoxyphenyl)sulfonyl]piperazine |
91908-88-2 | 1g |
€322.50 | 2023-04-25 | ||
| abcr | AB380593-5 g |
1-[(3,4-Dimethoxyphenyl)sulfonyl]piperazine |
91908-88-2 | 5g |
€907.00 | 2023-04-25 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN14309-1G |
1-(3,4-dimethoxybenzenesulfonyl)piperazine |
91908-88-2 | 95% | 1g |
¥ 1,227.00 | 2023-04-13 |
1-(3,4-dimethoxybenzenesulfonyl)piperazine Suppliers
1-(3,4-dimethoxybenzenesulfonyl)piperazine Related Literature
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Jadwiga Frelek,Marcin Górecki,Marta Łaszcz,Agata Suszczyńska,Elemér Vass,Wojciech J. Szczepek Chem. Commun., 2012,48, 5295-5297
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 1-(3,4-dimethoxybenzenesulfonyl)piperazine
Recent Advances in the Study of 1-(3,4-dimethoxybenzenesulfonyl)piperazine (CAS: 91908-88-2)
1-(3,4-dimethoxybenzenesulfonyl)piperazine (CAS: 91908-88-2) is a sulfonamide derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential pharmacological properties. Recent studies have explored its applications in drug discovery, particularly as a scaffold for developing novel therapeutic agents. This research brief provides an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
The synthesis of 1-(3,4-dimethoxybenzenesulfonyl)piperazine has been optimized in recent studies to improve yield and purity. Researchers have employed various strategies, including the use of green chemistry principles to minimize environmental impact. The compound's structural features, such as the sulfonyl group and the piperazine ring, make it a versatile intermediate for further chemical modifications. These modifications have led to the development of derivatives with enhanced biological activity and selectivity.
In terms of biological activity, 1-(3,4-dimethoxybenzenesulfonyl)piperazine has shown promise as a modulator of key signaling pathways. Recent in vitro and in vivo studies have demonstrated its potential as an anti-inflammatory and anticancer agent. For instance, it has been found to inhibit the activity of certain kinases involved in cell proliferation and inflammation. These findings suggest that the compound could serve as a lead structure for the development of new kinase inhibitors.
Moreover, the compound's pharmacokinetic properties have been investigated to assess its suitability as a drug candidate. Studies have revealed favorable absorption and distribution profiles, although further optimization may be required to improve metabolic stability. Computational modeling has also been employed to predict the compound's binding affinity to various biological targets, providing insights into its mechanism of action.
In conclusion, 1-(3,4-dimethoxybenzenesulfonyl)piperazine (CAS: 91908-88-2) represents a promising scaffold for drug discovery. Its synthetic accessibility, coupled with its diverse biological activities, makes it a valuable tool for medicinal chemists. Future research should focus on elucidating its precise molecular targets and optimizing its pharmacological properties to facilitate its transition into clinical development.
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